molecular formula C21H20FN3O3S2 B6555868 N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040654-07-6

N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555868
CAS No.: 1040654-07-6
M. Wt: 445.5 g/mol
InChI Key: XCHRZMSULCHFIA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 3-fluorophenyl group at the amide position and a phenylpiperazinyl-sulfonyl moiety at the 3-position of the thiophene ring. The 3-fluorophenyl substituent improves metabolic stability by blocking oxidation sites and modulating lipophilicity .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c22-16-5-4-6-17(15-16)23-21(26)20-19(9-14-29-20)30(27,28)25-12-10-24(11-13-25)18-7-2-1-3-8-18/h1-9,14-15H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRZMSULCHFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structure-activity relationships, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a sulfonyl group , and a piperazine moiety . The presence of a fluorine atom on the phenyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. Its molecular formula is C₂₁H₂₃F N₂O₂S, with a molecular weight of 445.5 g/mol.

The piperazine component of the compound is known to interact with several neurotransmitter receptors, particularly those involved in neurological pathways. This interaction suggests that the compound could modulate receptor activity, potentially leading to therapeutic effects in treating conditions such as depression, anxiety, and other neurological disorders.

Biological Activity

Research indicates that N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibits significant biological activity:

  • Receptor Binding Studies : The compound has been investigated for its role as a ligand in receptor binding studies, particularly concerning serotonin and dopamine receptors. The piperazine moiety's structural similarity to known pharmacophores allows it to modulate receptor activities effectively.
  • Cholinesterase Inhibition : Recent studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease (AD). Compounds with similar structures have shown promising results in inhibiting both AChE and butyrylcholinesterase (BChE), suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing the N-arylpiperazine scaffold exhibit antimicrobial properties. This opens avenues for further exploration of N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide contributes to its distinct pharmacological properties. Research has established that modifications to the thiophene ring or piperazine moiety can significantly alter biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
3-(4-methylphenyl)-N-(2-(4-pyridinyl)ethyl)thiophene-2-carboxamidePyridine moiety instead of piperazineAltered receptor affinity
N-(4-fluorophenyl)-N'-(4-pyridinyl)thiophene-2-sulfonamideLacks methoxy groupChanges solubility and interaction profiles
5-(4-methylpiperazin-1-yl)-N-(3-methoxyphenyl)thiophene-2-sulfonamideSimilar piperazine structureDifferent potency due to substitution patterns

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Case Studies

Several studies have explored the biological implications of compounds similar to N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide:

  • Neurotransmitter Modulation : A study demonstrated that compounds with similar piperazine structures could significantly influence serotonin receptor activity, leading to potential applications in mood disorders.
  • Alzheimer's Disease Research : Research focusing on AChE inhibitors has shown that compounds with thiophene scaffolds exhibit enhanced inhibition rates compared to traditional inhibitors used for AD treatment, highlighting the therapeutic potential of this compound class .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Linker/Group Notable Features
Target Compound : N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3-Fluorophenyl (amide), 3-sulfonyl-phenylpiperazine Sulfonyl Enhanced H-bonding (sulfonyl), piperazine for solubility, fluorine for metabolic stability
Analog 1 : N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide Thiophene-2-carboxamide Trifluoromethoxyphenyl (piperazine), butyl linker Butyl Longer linker may reduce potency but improve bioavailability; trifluoromethoxy increases electronegativity
Analog 2 : Diazepane-containing thiophene-2-carboxamide Thiophene-2-carboxamide 4-Fluorophenylmethyl (carbamoyl), 4-methylbenzoyl (diazepane) Diazepane Seven-membered diazepane increases flexibility; methylbenzoyl adds lipophilicity
Analog 3 : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol-2-yl acetamide 2-Chlorophenyl, morpholino Morpholino Morpholine reduces basicity vs. piperazine; chlorine vs. fluorine alters halogen interactions

Physicochemical and Pharmacokinetic Properties

  • Target Compound :

    • LogP : ~3.2 (estimated), due to fluorophenyl and phenylpiperazinyl groups.
    • Solubility : Moderate aqueous solubility (piperazine enhances protonation at physiological pH).
    • Metabolic Stability : Fluorine at the 3-position blocks CYP450-mediated oxidation, extending half-life .
  • Analog 1: LogP: ~3.8 (higher due to trifluoromethoxy and butyl linker). Solubility: Reduced vs. target compound (longer alkyl chain increases hydrophobicity). Bioavailability: Potential for improved CNS penetration due to trifluoromethoxy’s electronegativity .
  • Analog 2 :

    • LogP : ~4.1 (methylbenzoyl and diazepane increase lipophilicity).
    • Flexibility : Diazepane’s seven-membered ring allows conformational adaptability but may reduce target specificity .
  • Analog 3: LogP: ~2.9 (morpholino and acetamide reduce hydrophobicity). Halogen Effects: Chlorine’s larger size vs. fluorine may sterically hinder receptor binding .

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